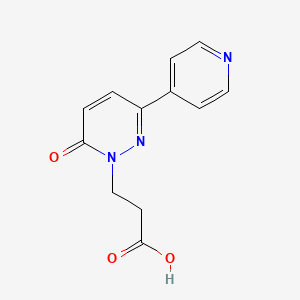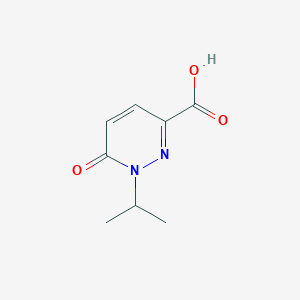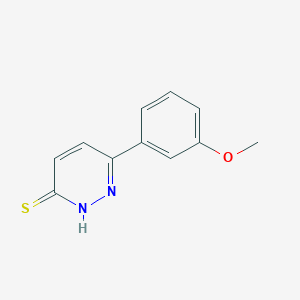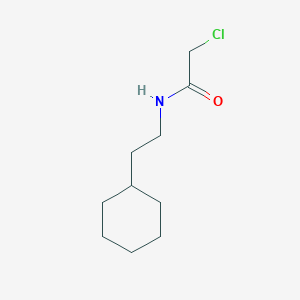![molecular formula C8H6BrN3O2 B1425052 5-溴-1H-吡唑并[3,4-b]吡啶-3-羧酸甲酯 CAS No. 916325-84-3](/img/structure/B1425052.png)
5-溴-1H-吡唑并[3,4-b]吡啶-3-羧酸甲酯
描述
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl ester group at the 3-position.
科学研究应用
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in cancer and neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe in chemical biology to investigate the interactions between small molecules and biological macromolecules.
作用机制
Target of Action
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound that primarily targets Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . This interaction results in changes in the cellular processes controlled by these kinases .
Biochemical Pathways
The action of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate affects the downstream signal transduction pathways of TRKs, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Result of Action
The molecular and cellular effects of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate’s action include the inhibition of TRKA . This inhibition leads to a decrease in the proliferation of certain cell lines .
生化分析
Biochemical Properties
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has been found to interact with Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The compound’s interaction with TRKs can lead to the phosphorylation of the intramembrane kinase domain, triggering downstream signal transduction pathways .
Cellular Effects
In cellular studies, Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has shown to inhibit the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM . It also demonstrated selectivity for the MCF-7 cell line and HUVEC cell line .
Molecular Mechanism
The molecular mechanism of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with TRKs . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt .
Temporal Effects in Laboratory Settings
It has been noted that the compound possesses good plasma stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the bromination of 1H-pyrazolo[3,4-b]pyridine followed by esterification. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is iodized using N-iodosuccinimide (NIS) to obtain an intermediate. The intermediate is then protected with PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate, which is subsequently esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反应分析
Types of Reactions
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Typical conditions involve the use of polar aprotic solvents and catalysts such as palladium or copper.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: The major products are typically the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
相似化合物的比较
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl ester group but shares the bromine substitution at the 5-position.
Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate: Lacks the bromine substitution but has the methyl ester group at the 3-position.
Uniqueness
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to the combination of the bromine atom and the methyl ester group, which can influence its reactivity and biological activity.
属性
IUPAC Name |
methyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-5-2-4(9)3-10-7(5)12-11-6/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAGLGKQKQZPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=NC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919619 | |
| Record name | Methyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916325-84-3 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 5-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916325-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10919619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)



![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1424983.png)


![3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde](/img/structure/B1424988.png)
![1H-Pyrrolo[3,2-b]pyridine 4-oxide](/img/structure/B1424989.png)
![2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide](/img/structure/B1424992.png)
